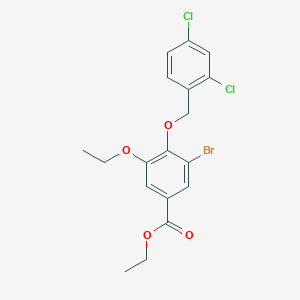Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
CAS No.:
Cat. No.: VC20354701
Molecular Formula: C18H17BrCl2O4
Molecular Weight: 448.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H17BrCl2O4 |
|---|---|
| Molecular Weight | 448.1 g/mol |
| IUPAC Name | ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |
| Standard InChI | InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3 |
| Standard InChI Key | ZBUXGROYYORHBI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, defines its substituents:
-
Bromine at position 3 of the benzoate core.
-
Ethoxy group (-OCH₂CH₃) at position 5.
-
2,4-Dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂-2,4) at position 4.
-
Ethyl ester (-COOCH₂CH₃) at position 1.
The molecular formula is C₁₉H₁₈BrCl₂O₄, yielding a molecular weight of 486.61 g/mol. The SMILES notation is CCOC(=O)C1=CC(=C(C(=C1)Br)OCC2=C(C=CC=C2Cl)Cl)OCC, reflecting the spatial arrangement of substituents .
Physicochemical Properties
While experimental data for this specific compound is unavailable, properties can be extrapolated from structural analogs:
The presence of multiple halogen atoms increases molecular polarity and van der Waals interactions, likely rendering the compound crystalline and stable under ambient conditions .
Synthesis and Manufacturing
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
-
Benzoic acid core: 3-Bromo-4-hydroxy-5-ethoxybenzoic acid.
-
Dichlorobenzyl electrophile: 2,4-Dichlorobenzyl chloride.
-
Ethyl ester group: Introduced via esterification.
Stepwise Synthesis
-
Core Preparation:
-
Etherification:
-
Esterification:
-
Purification:
Challenges and Optimization
-
Regioselectivity: Competing reactions during bromination require precise temperature control (0–5°C) to favor para-substitution .
-
Steric Hindrance: The bulky dichlorobenzyl group necessitates extended reaction times (24–48 hrs) for complete etherification .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Halogenated benzoates are pivotal in drug discovery:
-
Antimicrobial Agents: Chlorine and bromine atoms enhance membrane permeability, disrupting microbial cell walls .
-
Kinase Inhibitors: The ethoxy and benzyloxy groups may act as hydrogen bond acceptors in ATP-binding pockets .
Agrochemical Development
-
Herbicides: Structural analogs interfere with plant acetolactate synthase, a target for weed control .
-
Fungicides: Dichlorobenzyl moieties exhibit antifungal activity against Botrytis cinerea .
Future Research Directions
-
Bioactivity Screening: Evaluate antimicrobial and anticancer potential in vitro.
-
Process Optimization: Develop catalytic methods (e.g., Pd-catalyzed couplings) to improve yield.
-
Environmental Fate Studies: Assess biodegradation pathways using LC-MS/MS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume